2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
“2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride” is a chemical compound. It is also known as “2-Picolyl chloride hydrochloride” with a CAS number of 6959-47-3 . The empirical formula is C6H6ClN·HCl and it has a molecular weight of 164.03 .
Physical and Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a melting point of 124.0 to 127.0 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of heterocyclic compounds, particularly for the creation of derivatives with potential anti-inflammatory activities. For example, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids was achieved by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolysis to produce new carboxylic acids evaluated for their pharmacological properties (Abignente et al., 1982).
Another study focused on the synthesis and crystal structures of 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives. This research provides valuable insights into the molecular and crystal structure of these compounds, which are critical for understanding their chemical behavior and potential applications (Ma et al., 2018).
Pharmacological Potential and Green Chemistry
- The compound has been a key intermediate in the synthesis of gastroesophageal reflux disease (GERD) treatment medications. A modified synthesis approach for 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in Dexlansoprazole synthesis, demonstrates the compound's role in advancing greener chemical processes due to its efficient and less wasteful production methods (Gilbile et al., 2017).
Molecular Structure and Chemical Reactions
- Research on the molecular structure of 3-(2-aryl-2-oxoethyl)-3-methoxy-2-oxo-2,3-dihydroimidazo-[1,2-a]pyridine hydrochlorides has provided detailed insights into the chemical properties and reactivity of these compounds. Understanding their structure is crucial for exploring further applications in medicinal chemistry and materials science (Aliev et al., 2007).
Safety and Hazards
Mechanism of Action
Remember, safety is paramount when handling chemicals. “2-Chloromethylpyridine” is considered dangerous, with hazard statements indicating it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . Always follow standard safety procedures and use appropriate personal protective equipment when handling chemicals.
Properties
IUPAC Name |
2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c1-7-3-2-4-9-11-8(5-10)6-12(7)9;/h2-4,6H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYDHRLOTROFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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